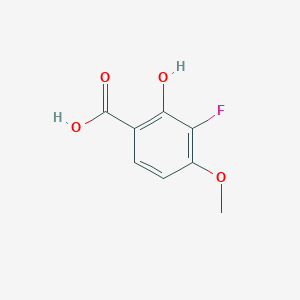
2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation reactions using cost-effective and readily available reagents such as 1,1-difluoroethyl chloride. The process is optimized to ensure high efficiency and purity of the final product, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoroethyl group can be reduced under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the difluoroethyl group.
Substitution: Various substituted thiazole derivatives.
科学研究应用
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, influencing the compound’s binding affinity and activity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
相似化合物的比较
Similar Compounds
1,1-Difluoroethyl chloride: A precursor used in the synthesis of difluoroethylated compounds.
2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid: A closely related compound with similar structural features.
Uniqueness
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
1784993-43-6 |
|---|---|
分子式 |
C6H5F2NO2S |
分子量 |
193.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



